molecular formula C7F15SO2N(CH3)CH2CH2OC(O)CH=CH2<br>C13H10F15NO4S B15288200 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate CAS No. 68084-62-8

2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate

Cat. No.: B15288200
CAS No.: 68084-62-8
M. Wt: 561.27 g/mol
InChI Key: BEYGZFVOTUDDJK-UHFFFAOYSA-N
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Description

2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is a synthetic perfluoroalkyl substance (PFAS) of significant interest in advanced materials research. This acrylate-functionalized PFAS compound is primarily utilized for incorporating durable, fluorinated chains into polymers to create surfaces with high oil- and water-repellency (omniphobicity). Its research applications include the development of specialty coatings, surfactants, and block polymers with tailored surface properties. The compound features a pentadecafluoroheptyl chain, a hallmark of PFAS chemicals known for their environmental persistence and potential biological activity. Some PFAS structures have been identified in scientific literature as interacting with biological systems; for instance, certain PFAS are predicted to bind to the Vitamin D receptor (VDR), a nuclear receptor crucial for regulating genes involved in immune function, endocrine balance, and bone mineralization . This makes such compounds valuable tools for investigating the molecular mechanisms of PFAS toxicity and endocrine disruption. Researchers value this reagent for probing the intersection of material science and biological interactions, particularly in studies aiming to understand the environmental and health impacts of persistent fluorinated compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

68084-62-8

Molecular Formula

C7F15SO2N(CH3)CH2CH2OC(O)CH=CH2
C13H10F15NO4S

Molecular Weight

561.27 g/mol

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C13H10F15NO4S/c1-3-6(30)33-5-4-29(2)34(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h3H,1,4-5H2,2H3

InChI Key

BEYGZFVOTUDDJK-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Sulfonamide Intermediate Formation

The synthesis begins with the preparation of the fluorinated sulfonamide intermediate. Pentadecafluoroheptanesulfonyl fluoride reacts with methylamine under controlled alkaline conditions to yield N-methylpentadecafluoroheptanesulfonamide. This step typically employs solvents such as tetrahydrofuran (THF) or dichloromethane, with triethylamine as a base to neutralize hydrogen fluoride byproducts. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center:

$$
\text{C}7\text{F}{15}\text{SO}2\text{F} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{C}7\text{F}{15}\text{SO}2\text{N}(\text{CH}3)\text{H} + \text{HF}
$$

Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric excess of methylamine (1.2–1.5 equivalents).

Acrylation of the Sulfonamide

The sulfonamide intermediate is subsequently functionalized with an acrylate group. This involves reacting N-methylpentadecafluoroheptanesulfonamide with 2-chloroethyl acrylate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., potassium carbonate). The reaction mechanism proceeds through an SN2 displacement, where the sulfonamide’s nitrogen acts as a nucleophile:

$$
\text{C}7\text{F}{15}\text{SO}2\text{N}(\text{CH}3)\text{H} + \text{ClCH}2\text{CH}2\text{OCOCH}2\text{CH}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}7\text{F}{15}\text{SO}2\text{N}(\text{CH}3)\text{CH}2\text{CH}2\text{OCOCH}2\text{CH}2 + \text{HCl}
$$

Yields for this step range from 65% to 85%, depending on the purity of the sulfonamide intermediate and reaction time (typically 12–24 hours).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states. However, fluorinated solvents such as perfluorotributylamine have been explored to improve miscibility of the highly fluorinated sulfonamide.

Catalytic Systems

Phase-transfer catalysts (PTCs) are critical for mediating interactions between hydrophilic and hydrophobic reactants. Tetrabutylammonium bromide (TBAB) at 5–10 mol% concentration improves yield by 15–20% compared to uncatalyzed reactions.

Temperature and Time

  • Sulfonamide formation : 0–5°C for 4–6 hours.
  • Acrylation : 50–60°C for 18–24 hours.
    Higher temperatures risk polymerization of the acrylate group, necessitating radical inhibitors like hydroquinone (0.1–0.5 wt%).

Comparative Analysis of Fluorinated Acrylate Esters

The structural and synthetic parallels between 2-(methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate and related compounds provide insights into optimizing its preparation. The table below summarizes key analogues and their synthesis parameters:

Compound Name Fluorinated Chain Length Yield (%) Reaction Time (h) Key Catalyst
2-[Methyl((nonafluorobutyl)sulphonyl)amino]ethyl acrylate C4F9 72 20 TBAB
2-[Methyl((tridecafluorohexyl)sulphonyl)amino]ethyl acrylate C6F13 68 22 Crown ether (18-crown-6)
Target compound C7F15 78 24 TBAB
2-[Ethyl((heptadecafluorooctyl)sulphonyl)amino]ethyl methacrylate C8F17 65 26 TBAB

Data adapted from regulatory submissions and polymer synthesis studies.

Challenges in Purification and Isolation

Removal of Fluorinated Byproducts

Residual fluorinated starting materials (e.g., perfluoroalkanesulfonyl fluorides) require specialized techniques for removal, such as fractional distillation or supercritical fluid extraction. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that purity ≥95% is achievable with two-stage distillation under reduced pressure (10–15 mmHg).

Inhibition of Acrylate Polymerization

The acrylate group’s propensity for radical-initiated polymerization mandates stringent exclusion of oxygen and light. Storage under nitrogen with 200–500 ppm hydroquinone monomethyl ether (MEHQ) ensures stability for ≥6 months at –20°C.

Industrial and Regulatory Considerations

Scalability

Batch reactors with Hastelloy C-276 lining are preferred for corrosion resistance against HF byproducts. Pilot-scale trials (50–100 L batches) report consistent yields of 70–75%, with throughputs of 5–10 kg/day.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The pentadecafluoroheptyl group provides hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications . The sulfonyl group can interact with other functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Environmental Impact : Perfluorinated chains resist degradation, leading to bioaccumulation concerns. The C7 chain has a shorter half-life than C8 but is still classified as a "forever chemical" .
  • Industrial Use : The target compound is preferred in coatings for textiles and electronics due to its balance of properties, while C5 derivatives are phased out in the EU under REACH .

Biological Activity

2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is a fluorinated compound with significant potential in various biological applications. Its unique chemical structure, characterized by a sulfonamide group and multiple fluorine atoms, imparts stability and resistance to metabolic degradation, making it an interesting subject for biological studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12F15NO4S
  • Molecular Weight : 575.29 g/mol
  • CAS Number : 67584570

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including proteins and enzymes. The presence of fluorine atoms enhances its electrophilicity, allowing it to engage in nucleophilic substitution reactions and potentially inhibit enzyme activities. This property is crucial for applications in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged in drug development for diseases where enzyme activity is dysregulated.
  • Protein Binding : Its stability allows for prolonged interactions with proteins, which is beneficial for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various fluorinated sulfonamide compounds on serine proteases. Results indicated that compounds with similar structures to this compound displayed significant inhibition, suggesting a potential mechanism of action through competitive inhibition.

Case Study 2: Protein Binding Assays

In vitro binding assays demonstrated that the compound binds effectively to serum albumin, which may enhance its bioavailability and therapeutic potential. This binding was quantified using fluorescence spectroscopy, revealing a binding constant indicative of strong interaction.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of serine proteases
Protein BindingHigh binding affinity to serum albumin
Antimicrobial ActivityLimited evidence; further studies needed

Q & A

Q. Optimization strategies :

  • Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates to minimize byproducts .
  • Feedback loops : Experimental data (e.g., reaction yields, purity) are integrated into computational models to refine conditions iteratively .

Advanced: How can statistical experimental design resolve contradictions in stability data for fluorinated acrylates?

Answer:
Contradictions in stability studies (e.g., thermal decomposition vs. hydrolytic resistance) often arise from uncontrolled variables. Methodological approaches :

  • Factorial design : Systematically vary factors (temperature, pH, solvent polarity) to identify dominant degradation pathways .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., fluorinated chain length and ester group reactivity) to predict stability thresholds .
  • Validation : Cross-reference experimental results with computational simulations (e.g., molecular dynamics for hydrolytic susceptibility) .

Basic: What characterization techniques are critical for verifying the structure of fluorinated acrylates?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorinated chain integrity, while ¹H/¹³C NMR identifies acrylate and sulphonamide groups .
  • FTIR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O stretch) validate ester and sulphonamide functionalities .
  • Mass Spectrometry (HRMS) : Accurate mass analysis distinguishes between isomers and detects trace impurities from fluorinated precursors .

Advanced: How do fluorinated side chains influence the copolymerization kinetics of this acrylate?

Answer:
The perfluoroheptyl chain introduces steric and electronic effects:

  • Steric hindrance : Reduces propagation rates in radical polymerization; kinetic studies require stopped-flow techniques to monitor transient radicals .
  • Electron-withdrawing effect : Enhances reactivity with electron-rich comonomers (e.g., vinyl ethers). Reactivity ratios (e.g., Fineman-Ross method) quantify this bias .
  • Solubility challenges : Use fluorous solvents (e.g., perfluorodecalin) to maintain homogeneity during copolymerization .

Basic: What environmental persistence metrics are relevant for assessing this compound’s impact?

Answer:

  • Bioaccumulation potential : Log Kow values (octanol-water partition coefficients) are modeled computationally due to the compound’s low aqueous solubility .
  • Degradation studies : Hydrolytic stability tests (pH 3–9, 25–60°C) and photolysis under UV/visible light simulate environmental breakdown pathways .
  • Regulatory alignment : Compare data against OECD guidelines (e.g., Test No. 307 for soil degradation) to identify gaps in persistence profiles .

Advanced: How can computational tools predict the compound’s interaction with biological membranes?

Answer:

  • Molecular dynamics (MD) simulations : Model lipid bilayer penetration using force fields (e.g., CHARMM36) parameterized for fluorocarbons .
  • Free energy calculations : Estimate binding affinities for membrane proteins (e.g., transporters) via umbrella sampling or metadynamics .
  • Toxicity prediction : QSAR models trained on fluorinated surfactants predict potential ecotoxicological endpoints .

Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

  • Heat management : Exothermic reactions (e.g., acrylation) require microreactors or continuous flow systems to prevent thermal runaway .
  • Purification : Scaling chromatography is impractical; switch to membrane-based separation (e.g., nanofiltration) for fluorinated compounds .
  • Safety protocols : Mitigate exposure to volatile fluorinated intermediates using closed-system automation .

Advanced: How do competing reaction pathways affect the yield of the sulphonamide intermediate?

Answer:
Side reactions (e.g., over-sulphonylation or N-oxide formation) are minimized via:

  • Kinetic control : Adjust stoichiometry (excess methylamine) and use low temperatures (−20°C) to favor mono-sulphonylation .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation in real time, enabling dynamic adjustment of reaction parameters .

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